1,3-Butanediol

Übersicht

Beschreibung

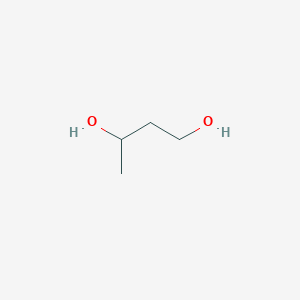

1,3-Butanediol is an organic compound with the chemical formula CH₃CH(OH)CH₂CH₂OH. It is a colorless, water-soluble liquid with a bittersweet taste. This compound is classified as a diol due to the presence of two hydroxyl (OH) groups.

Vorbereitungsmethoden

1,3-Butanediol can be synthesized through several methods:

Hydrogenation of 3-hydroxybutanal: This method involves the hydrogenation of 3-hydroxybutanal to produce this compound.

Biocatalytic hydrogenation of 4-hydroxy-2-butanone: This method uses biocatalysts to convert 4-hydroxy-2-butanone into this compound.

Deracemization of racemic this compound: This involves the transformation of a racemic mixture into a single stereoisomeric product using a stereoinverting cascade system.

Analyse Chemischer Reaktionen

1,3-Butanediol undergoes various chemical reactions:

Oxidation: It can be oxidized to produce 3-hydroxybutanal.

Dehydration: Dehydration of this compound results in the formation of 1,3-butadiene.

Condensation: It can react with carboxylic acids to form chlorohydrin esters in the presence of chlorotrimethylsilane.

Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, biocatalysts for biocatalytic processes, and chlorotrimethylsilane for condensation reactions. The major products formed from these reactions include 1,3-butadiene and various esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

1,3-Butanediol is a colorless, water-soluble liquid with the formula . It features two alcohol functional groups and is classified as a diol. The compound can be produced through the hydrogenation of 3-hydroxybutanal or via fermentation processes using microbial pathways. Its production methods have evolved significantly, focusing on sustainability and efficiency.

Pharmaceutical Applications

- Antibiotic Precursor : The R-form of this compound is utilized as a precursor in the synthesis of antibiotics such as penems and carbapenems. The biotechnological production of this enantiomer has shown superior yields compared to traditional chemical methods due to the use of engineered microbial strains like Clostridium saccharoperbutylacetonicum .

- Anti-Cancer Agents : Recent studies indicate that this compound derivatives are being explored for their potential in cancer treatment. For example, colchicine derivatives synthesized from 1,3-BDO have shown promise in preclinical trials .

- Hypoglycemic Agents : Research has highlighted the role of this compound in developing dual agonists for peroxisome proliferator-activated receptors (PPARs), which are critical in managing diabetes .

Food Industry Applications

- Flavoring Agent : this compound is recognized for its use as a solvent for food flavors and as a potential functional food additive. Its low toxicity profile makes it suitable for incorporation into various food products, pending regulatory approval .

- Nutritional Supplement : Studies have indicated that this compound can serve as a calorie source in specialized diets, such as those designed for space travel or high-performance athletes. It provides approximately 6 kcal/g when included in diets at controlled levels .

Cosmetic and Personal Care Products

- Moisturizing Agent : In cosmetics, this compound acts as a humectant to retain moisture in products like lotions and hair sprays. Its antimicrobial properties also enhance product stability by inhibiting microbial growth .

- Solvent for Active Ingredients : The compound is utilized to dissolve various active ingredients in personal care formulations, improving product efficacy and texture .

Industrial Applications

- Polymer Production : this compound serves as a co-monomer in synthesizing polyurethanes and polyesters, contributing to the development of biodegradable plastics and coatings .

- Surfactants and Cleaning Agents : Its properties make it suitable for formulating surfactants used in cleaning products and detergents .

Case Study 1: Biotechnological Production of R-1,3-BDO

A study demonstrated the optimization of R-1,3-butanediol production using genetically modified strains of Clostridium saccharoperbutylacetonicum. By enhancing gene expression and enzyme activity through metabolic engineering techniques, researchers achieved significant improvements in yield and purity .

Case Study 2: Nutritional Use in Space Missions

Research conducted by NASA explored the use of this compound as a dietary supplement for astronauts during long-duration space missions. Results indicated that it could effectively support energy needs while minimizing adverse effects on growth and metabolism .

Wirkmechanismus

1,3-Butanediol exerts its effects through various mechanisms:

Leptin Sensitization: It increases plasma β-hydroxybutyrate and hypothalamic ATP concentrations, which helps in reducing food intake and body weight in diet-induced obese mice.

Sedative and Hypotensive Effects: It has sedative, hypotensive, and hypoglycaemic actions comparable to ethanol.

Vergleich Mit ähnlichen Verbindungen

1,3-Butanediol can be compared with other butanediol isomers:

1,2-Butanediol: This isomer has hydroxyl groups on the first and second carbon atoms.

1,4-Butanediol: This isomer has hydroxyl groups on the first and fourth carbon atoms.

2,3-Butanediol: This isomer has hydroxyl groups on the second and third carbon atoms.

This compound is unique due to its specific placement of hydroxyl groups, which gives it distinct chemical properties and applications compared to its isomers.

Biologische Aktivität

1,3-Butanediol (BD) is a diol with significant biological activity, primarily recognized for its role as a precursor in the production of ketone bodies. It has garnered attention in various fields, including metabolic research, pharmacology, and nutrition. This article delves into the biological activity of this compound, focusing on its metabolic effects, potential therapeutic applications, and relevant case studies.

Ketogenesis and Energy Metabolism

This compound is rapidly metabolized in the liver to produce β-hydroxybutyrate (BHB), a key ketone body that serves as an alternative energy source during periods of low carbohydrate availability. Studies have demonstrated that administration of BD leads to a significant increase in plasma BHB levels. For instance, one study reported that rats administered BD showed a rapid dose-dependent elevation of BHB serum levels, indicating its potential use in inducing ketosis without the need for dietary restrictions .

Table 1: Effects of this compound on Plasma BHB Levels

| Time Post-Administration | Plasma BHB Level (mM) | Change from Baseline (%) |

|---|---|---|

| 3 hours | >5 | Significant Increase |

| 14 days | Sustained >3 | Sustained Increase |

Antioxidant Properties

Research indicates that BD possesses antioxidant properties, which may contribute to its beneficial effects on metabolic health. In a study involving rats, BD administration resulted in a marked reduction in reactive oxygen species (ROS) levels and oxidative damage to lipids and proteins. Specifically, lipid hydroperoxide levels decreased by 47% and carbonylated protein levels by 80% within three hours of administration .

Table 2: Antioxidant Effects of this compound

| Parameter | Control Group | BD Administration (3h) | BD Administration (14d) |

|---|---|---|---|

| Lipid Hydroperoxide Levels | Baseline | -47% | -33% |

| Carbonylated Protein Levels | Baseline | -80% | -60% |

| ROS Levels | Baseline | -52% | -46% |

Epilepsy and Neurological Disorders

The ketogenic diet has been established as an effective treatment for drug-resistant epilepsy. Recent studies have explored the use of BD as a ketone ester to enhance the anticonvulsant effects in animal models. One notable study administered R,S-1,3-butanediol acetoacetate diester (BD-AcAc2) to rats exposed to hyperbaric oxygen conditions that typically induce seizures. The results indicated that BD-AcAc2 significantly delayed the onset of seizures compared to controls .

Weight Management and Obesity

BD's role in promoting ketosis has implications for weight management strategies. Its ability to enhance fat oxidation while reducing adipocyte size has been documented in animal studies. After 14 days of BD administration, rats exhibited reduced body weight gain and decreased energy intake alongside alterations in adipose tissue morphology .

Case Study: Weight Loss with this compound Supplementation

In a controlled trial evaluating the effects of BD on weight loss, participants who supplemented with BD showed a significant reduction in body fat percentage compared to those receiving a placebo. This suggests that BD may be an effective adjunct in obesity management strategies.

Eigenschaften

IUPAC Name |

butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPZLCDOIYMWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-Butanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-Butanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55251-78-0 | |

| Record name | 1,3-Butanediol polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55251-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026773 | |

| Record name | 1,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Very hygroscopic liquid; Pure form is colorless; [Merck Index], COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |

| Record name | 1,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

207.5 °C, 207.50 °C. @ 760.00 mm Hg | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

121 °C, 250 °F (121 °C) (Cleveland Open Cup) | |

| Record name | 1,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water, Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil, Slightly soluble in ether, 1000 mg/mL at 25 °C, Solubility in water: good | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0053 g/cu cm at 20 °C, Relative density (water = 1): 1.00 | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.2 | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 0.02 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | 1,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Crude diol often contains acetaldehyde, butyraldehyde, crotonaldehyde, various oligomers of the aldehydes, as well as several acetals. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid, Pure compound is colorless | |

CAS No. |

107-88-0 | |

| Record name | 1,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-BUTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XUS85K0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

< -50 °C | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-butanediol impact blood glucose and ketone body levels?

A1: this compound acts as a precursor to ketone bodies, specifically β-hydroxybutyrate (BHB). Studies in lactating goats [, , ], steers [, ], and rats [, ] demonstrate that this compound administration leads to increased blood BHB concentrations, often accompanied by decreased blood glucose levels. This effect on glucose is likely due to this compound's role in promoting a metabolic shift towards ketone body utilization for energy.

Q2: What is the primary site of this compound metabolism in cattle?

A2: Research suggests that the liver plays a primary role in metabolizing this compound in cattle [, ]. In vitro studies comparing bovine liver, rumen papillae, and kidney cortex showed that the liver exhibited the highest capacity to convert this compound into D-β-hydroxybutyrate.

Q3: Can this compound be used as an energy source for cattle?

A3: Yes, studies have shown that this compound, at levels up to 4% of the diet, can be effectively utilized as an energy source by cattle [, ]. This is supported by observations of comparable or even improved growth rates and feed efficiency in cattle fed this compound supplemented diets.

Q4: How does this compound affect hepatic fatty acid synthesis in rats?

A4: Research suggests that this compound can suppress hepatic fatty acid synthesis in rats []. This effect is thought to be linked to this compound's influence on the cellular redox state, potentially by increasing the NADH/NAD+ ratio and elevating hepatic long-chain acyl-CoA levels.

Q5: What are the potential neuroprotective effects of this compound?

A5: Studies in rats have shown that this compound can increase survival time following hypoxic insult and reduce associated neurological deficits [, , ]. While the precise mechanism remains unclear, it's suggested that reduced brain lactate accumulation and enhanced substrate availability (ketones, glucose) during oxygen deprivation may contribute to this protective effect.

Q6: Can this compound supplementation impact birth weight in pigs?

A6: A recent study found that supplementing the diets of pregnant pigs (gilts and sows) with this compound during late gestation led to increased birth weights and total litter weights in their progeny []. This effect is hypothesized to be linked to this compound’s ability to elevate circulating ketones, providing an alternative energy source for developing piglets.

Q7: What is the molecular formula and weight of this compound?

A7: this compound has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol.

Q8: What are some potential applications of this compound?

A8: this compound is currently used as a solvent for food flavors [, ]. It has potential as a functional food additive, a preservative, and a source of calories for humans and animals, pending further research and regulatory approvals.

Q9: How is this compound used in the synthesis of cyclic carbonates?

A9: this compound can be used as a starting material in the lipase-catalyzed transesterification reaction with dimethyl carbonate to produce six-membered cyclic carbonates []. These cyclic carbonates are valuable intermediates in the synthesis of polymers like polyurethanes and polycarbonates.

Q10: Can this compound be used in cryopreservation?

A10: Research has shown that this compound can be a component of vitrification solutions used in cryopreservation techniques []. Specifically, a solution containing ethylene glycol, dimethyl sulfoxide, and this compound was shown to be effective in cryopreserving mouse blastocysts.

Q11: Can this compound be used as a starting material to produce other valuable chemicals?

A11: Yes, this compound can be used as a substrate for the production of (S)-3-hydroxybutyric acid and (R)-1,3-butanediol using methanol yeast [, ]. These chiral compounds have applications in the pharmaceutical and chemical industries.

Q12: How does the metabolism of this compound enantiomers differ from that of 1,2-propanediol enantiomers?

A12: While both R- and S-enantiomers of this compound exhibit similar uptake kinetics from dog plasma, the metabolism of (S)-1,2-propanediol is faster than that of its (R)-enantiomer []. This difference highlights the stereospecificity of enzymatic processes involved in diol metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.